2-(4-chlorophenoxy)-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide
Description
2-(4-Chlorophenoxy)-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide is a synthetic acetamide derivative featuring a thieno[3,4-c]pyrazole core substituted with a phenyl group and a 4-chlorophenoxyacetamide side chain. Its structural complexity arises from the fused thiophene-pyrazole heterocycle, which confers unique electronic and steric properties. The 4-chlorophenoxy group enhances lipophilicity and bioavailability, while the thienopyrazole scaffold may facilitate interactions with biological targets through hydrogen bonding and π-π stacking .
Properties
IUPAC Name |
2-(4-chlorophenoxy)-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN3O2S/c20-13-6-8-15(9-7-13)25-10-18(24)21-19-16-11-26-12-17(16)22-23(19)14-4-2-1-3-5-14/h1-9H,10-12H2,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JETWKKNPKUEOLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(N(N=C2CS1)C3=CC=CC=C3)NC(=O)COC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-chlorophenoxy)-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide is a derivative of thienopyrazole and is being investigated for its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article reviews the biological activity of this compound based on various studies, highlighting its mechanisms of action, efficacy in different biological systems, and potential therapeutic applications.
Chemical Structure
The chemical structure of the compound can be represented as follows:
Research indicates that this compound exhibits its biological effects primarily through inhibition of specific cellular pathways associated with inflammation and cancer cell proliferation. It has been shown to interact with various molecular targets that play crucial roles in these processes.
Anti-inflammatory Activity
A study demonstrated that derivatives of thienopyrazole, including compounds similar to this compound, exhibit significant anti-inflammatory properties. These compounds were found to inhibit the production of pro-inflammatory cytokines and reduce the activation of NF-kB signaling pathways in vitro .
Anticancer Activity
The anticancer potential of this compound has been explored in several studies:
-
Cell Line Studies :
- In vitro assays showed that the compound inhibited the growth of various cancer cell lines, including breast (MCF-7) and lung (NCI-H460) cancer cells. The IC50 values observed were significantly low, indicating potent cytotoxic effects .
- A specific derivative demonstrated an IC50 value of 0.39 µM against NCI-H460 cells and 0.46 µM against MCF-7 cells, suggesting strong antiproliferative activity .
-
Mechanisms :
- The mechanism underlying its anticancer effects includes induction of apoptosis and cell cycle arrest in cancer cells. The compound was noted to activate caspase pathways leading to programmed cell death .
- Additionally, it has been reported to inhibit Aurora-A kinase activity, which is critical for mitotic progression in cancer cells, further supporting its role as a potential anticancer agent .
Case Studies
Several case studies have highlighted the efficacy of compounds related to this compound:
- Osteoclastogenesis Inhibition :
- Synergistic Effects :
Data Summary Table
| Biological Activity | Cell Line/Model | IC50 (µM) | Mechanism |
|---|---|---|---|
| Anti-inflammatory | Various | N/A | NF-kB inhibition |
| Anticancer | MCF-7 | 0.46 | Apoptosis induction |
| Anticancer | NCI-H460 | 0.39 | Aurora-A kinase inhibition |
| Osteoclastogenesis | In vitro model | N/A | Inhibition of osteoclast formation |
Scientific Research Applications
Anticancer Properties
Research indicates that compounds similar to 2-(4-chlorophenoxy)-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide exhibit significant anticancer properties. For instance, derivatives of thieno[3,4-c]pyrazole have shown efficacy against various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. A study demonstrated that these compounds could inhibit tumor growth in xenograft models, suggesting their potential as anticancer agents .
Anti-inflammatory Effects
The compound has been evaluated for its anti-inflammatory effects. In silico studies have indicated that it may act as a 5-lipoxygenase inhibitor , which is crucial in the inflammatory response. This suggests that it could be developed into a therapeutic agent for conditions such as arthritis and other inflammatory diseases .
Case Study 1: Anticancer Activity
A recent study evaluated the anticancer properties of related thieno[3,4-c]pyrazole derivatives. The compounds were tested against various cancer cell lines including breast and lung cancer cells. Results indicated that certain derivatives exhibited IC50 values in the low micromolar range, demonstrating potent anticancer activity .
Case Study 2: Anti-inflammatory Potential
In another investigation focusing on anti-inflammatory properties, the compound was subjected to molecular docking studies against 5-lipoxygenase. The results suggested strong binding affinity compared to standard inhibitors, indicating its potential as a lead compound for developing anti-inflammatory drugs .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Functional Group Variations
Acetamide derivatives with aryl or heteroaryl substitutions are widely studied for their pharmacological and material science applications. Key structural analogs include:
2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide Structure: Features a dichlorophenyl group linked to a thiazole ring via an acetamide bridge. Key Differences: Replaces the thienopyrazole core with a simpler thiazole ring, reducing steric bulk. The dichlorophenyl group introduces stronger electron-withdrawing effects compared to the monochlorinated analog. Crystallography: Exhibits an R₂²(8) hydrogen-bonding motif between the thiazole N and acetamide NH, stabilizing inversion dimers .
2-((4-(4-Chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(3,4-dichlorophenyl)acetamide Structure: Incorporates a triazole-thioether linkage and pyridine substituent. The dual chlorine substituents on the phenyl ring may increase binding affinity to hydrophobic enzyme pockets .
Patent Derivatives (e.g., 2-(4-chlorophenoxy)-N-(1-(2-(4-chlorophenoxy)ethynylazetidin-3-yl)methyl)acetamide) Structure: Shares the 4-chlorophenoxyacetamide backbone but replaces the thienopyrazole with an azetidine-ethynyl group.
Physicochemical and Pharmacological Properties
Key Research Findings
- Bioactivity: The thienopyrazole-based compound shows superior ATF4 inhibition compared to simpler acetamides, likely due to its extended π-system and ability to occupy deeper enzyme pockets .
- Crystallographic Insights : Analogues like 2-(3,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide demonstrate how hydrogen-bonding motifs (e.g., R₂²(8)) stabilize crystal packing, which correlates with improved thermal stability and solubility .
Q & A
Q. What are the key steps in synthesizing 2-(4-chlorophenoxy)-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide?
The synthesis involves multi-step organic reactions, including:
- Core formation : Cyclization of precursors (e.g., thiophene derivatives) to construct the thieno[3,4-c]pyrazole core .
- Functionalization : Introduction of the 4-chlorophenoxy and phenyl groups via nucleophilic substitution or condensation reactions. Reaction conditions (e.g., temperature, solvent polarity) are critical; dimethylformamide (DMF) or dichloromethane (DCM) are common solvents .
- Purification : Techniques like recrystallization or column chromatography ensure high purity (>95%) . Optimization of reaction time and stoichiometry minimizes by-products.
Q. Which analytical techniques are essential for structural characterization?
- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions and aromatic proton environments .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .
- X-ray Crystallography : Resolves 3D conformation, critical for understanding reactivity and binding interactions .
- Infrared (IR) Spectroscopy : Identifies functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹) .
Q. What preliminary biological assays are recommended for this compound?
- In vitro screening : Test against enzyme targets (e.g., kinases, cyclooxygenases) using fluorescence-based assays.
- Cellular assays : Evaluate cytotoxicity (via MTT assay) and membrane permeability (Caco-2 cell models) .
- Molecular docking : Predict binding affinity to targets like CNS receptors, guided by structural analogs .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthesis yield and purity?
- Design of Experiments (DoE) : Apply factorial designs to assess variables (temperature, solvent ratio, catalyst loading). For example, a 2³ factorial design reduces experimental runs while identifying critical parameters .
- Microwave-assisted synthesis : Reduces reaction time (e.g., from 12 hrs to 2 hrs) and improves yield by 15–20% compared to conventional heating .
- In-line analytics : Use HPLC-MS to monitor reaction progress in real time, enabling rapid adjustments .
Q. How to resolve contradictions in biological activity data across studies?
- Meta-analysis : Compare datasets using standardized protocols (e.g., IC₅₀ values normalized to control conditions).
- Orthogonal assays : Validate enzyme inhibition with both fluorescence and radiometric assays to rule out assay-specific artifacts .
- Structure-activity relationship (SAR) : Modify substituents (e.g., halogen position) to isolate variables causing discrepancies .
Q. What computational methods enhance mechanistic understanding of its biological interactions?
- Quantum chemical calculations : Simulate reaction pathways (e.g., Fukui indices for electrophilic/nucleophilic sites) using software like Gaussian .
- Molecular Dynamics (MD) : Model ligand-receptor binding over 100+ ns trajectories to assess stability and conformational changes .
- Machine learning : Train models on PubChem data to predict toxicity or metabolic stability .
Q. How to design experiments for assessing pharmacokinetic (PK) properties?
- In vitro ADME :
- Solubility : Shake-flask method in PBS (pH 7.4) .
- Metabolic stability : Incubate with liver microsomes and quantify parent compound via LC-MS/MS .
- In vivo PK : Administer to rodent models and collect plasma samples at intervals (0–24 hrs) for bioavailability analysis .
Q. What strategies mitigate challenges in crystallizing this compound for structural studies?
- Solvent screening : Test polar (ethanol) vs. non-polar (hexane) solvents for slow evaporation.
- Co-crystallization : Add co-formers (e.g., carboxylic acids) to stabilize lattice formation .
- Temperature gradients : Gradual cooling (0.5°C/hr) promotes larger, higher-quality crystals .
Methodological Considerations
-
Data Tables :
Parameter Typical Value/Range Reference Melting Point 180–185°C LogP (Partition Coeff.) 3.2 ± 0.3 Solubility (PBS, pH 7.4) 12.5 µg/mL -
Key Challenges :
- Stereochemical control : Racemization during amide formation requires chiral HPLC for resolution .
- Scale-up : Batch reactors >1 L often yield 10–15% lower efficiency than small-scale syntheses; continuous flow systems may address this .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
